(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
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Properties
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO6/c1-26-17-5-2-14(22)10-13(17)11-19-20(24)16-4-3-15(12-18(16)29-19)28-21(25)23-6-8-27-9-7-23/h2-5,10-12H,6-9H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJDIRSDVKSCH-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize available knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, morpholine ring, and a bromo-substituted methoxybenzylidene moiety. Its molecular formula is , with a molecular weight of approximately 479.3 g/mol. The presence of the bromine and methoxy groups is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing benzofuran and methoxy groups have been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.
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Mechanism of Action :
- Compounds with similar scaffolds have shown to inhibit cell proliferation by inducing apoptosis in cancer cells. They often interact with DNA, leading to cell cycle arrest.
- The binding affinity to DNA is critical; many compounds bind within the minor groove of DNA, which can affect transcriptional regulation and lead to apoptosis.
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Case Studies :
- A study evaluated the antitumor effects of benzofuran derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated significant cytotoxicity at low concentrations, suggesting potential for development as anticancer agents .
- Another investigation highlighted the selectivity of certain benzofuran compounds against cancer cells compared to normal fibroblasts, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Compounds derived from similar frameworks have been tested against various bacterial strains.
- Testing Methods :
- Antimicrobial efficacy was assessed using broth microdilution methods following CLSI guidelines on Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Results indicated that certain derivatives exhibited significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
